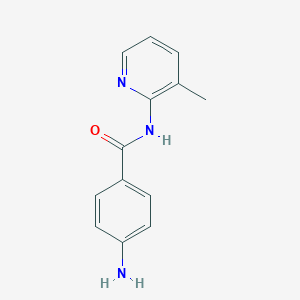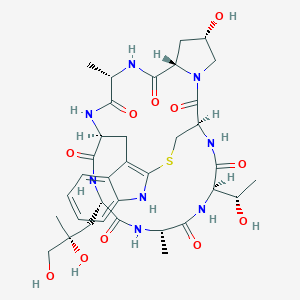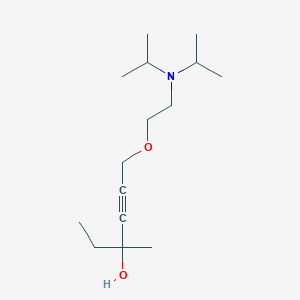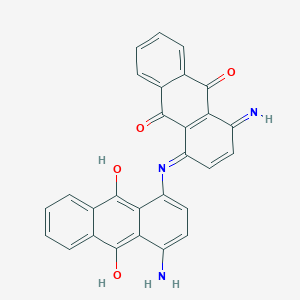
Benzamide, p-amino-N-(3-methyl-2-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-amino-N-(3-methyl-2-pyridyl)-, also known as 3-MPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.23 g/mol. Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used in various applications including as a building block in the synthesis of other compounds, as a fluorescent probe, and as a ligand in metal complexation studies.
Mecanismo De Acción
The mechanism of action of benzamide, p-amino-N-(3-methyl-2-pyridyl)- is not well understood. However, it has been shown to be an effective probe for the detection of zinc ions in biological systems. It is believed that the compound binds to zinc ions through coordination with the nitrogen atom of the pyridine ring.
Efectos Bioquímicos Y Fisiológicos
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. Additionally, it has been shown to be an effective probe for the detection of zinc ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzamide, p-amino-N-(3-methyl-2-pyridyl)- in lab experiments is its ability to detect zinc ions in biological systems. Additionally, it is a relatively inexpensive compound and is readily available from commercial sources. One limitation of using benzamide, p-amino-N-(3-methyl-2-pyridyl)- is that its mechanism of action is not well understood, which may limit its applications in some research areas.
Direcciones Futuras
There are several future directions for the use of benzamide, p-amino-N-(3-methyl-2-pyridyl)- in scientific research. One area of interest is its use as a probe for the detection of other metal ions in biological systems. Additionally, its use as a building block in the synthesis of other compounds may lead to the development of new drugs or materials. Further research is also needed to better understand its mechanism of action and potential applications in other research areas.
Métodos De Síntesis
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- can be synthesized through a number of methods. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the amide product. Another method involves the reaction of 3-methyl-2-pyridinecarboxamide with nitrous acid to form the corresponding diazonium salt, which is then coupled with aniline to form the final product.
Aplicaciones Científicas De Investigación
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used in various scientific research applications. One of its most common uses is as a fluorescent probe. It has been shown to be an effective probe for the detection of zinc ions in biological systems. It has also been used as a ligand in metal complexation studies, particularly with copper ions. Additionally, benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used as a building block in the synthesis of other compounds, such as pyrazolo[1,5-a]pyrimidine derivatives.
Propiedades
Número CAS |
17710-06-4 |
|---|---|
Nombre del producto |
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- |
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-amino-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,14H2,1H3,(H,15,16,17) |
Clave InChI |
WUQYKHRMHJGLAI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Otros números CAS |
17710-06-4 |
Sinónimos |
4-Amino-N-(3-methyl-2-pyridyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)

